molecular formula C7H8N4S2 B1359559 4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-03-4

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B1359559
M. Wt: 212.3 g/mol
InChI Key: CPUBYGVKWHMWQB-UHFFFAOYSA-N
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Description

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol (also known as 4-Amino-6-thienyl-triazine-2-thiol or ATT) is an organosulfur compound that has been studied for its potential applications in medicine and scientific research. It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. ATT has been studied for its potential use in drug synthesis, drug delivery, and medical imaging.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, a derivative of the compound, has been synthesized using microwave irradiation. This process led to the creation of new fused heterobicyclic nitrogen systems, which showed activity as cytotoxic agents against various cancer cell lines (Saad, Youssef, & Mosselhi, 2011).

Electrochemical Studies

  • An electrochemical study revealed insights into the electroreduction of triazines, including derivatives of 4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol. These studies are crucial for understanding their redox behavior, which has implications in various scientific applications (Fotouhi, Farzinnegad, Heravi, & Khaleghi, 2003).

Antithyroidal Properties

  • Certain derivatives of the compound have shown appreciable antithyroidal activity. This is significant for the development of new pharmaceuticals targeting thyroid-related disorders (Prasad & Srivastava, 1993).

Synthesis of Novel Derivatives

  • Synthesis of novel derivatives of 4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol has been conducted, expanding the potential applications in various scientific fields (Mizutani & Sanemitsu, 1985).

Antioxidant and Antitumor Activities

  • Investigations into the antioxidant and antitumor activities of nitrogen heterocycles derived from the compound have provided promising results, suggesting potential therapeutic applications (El-Moneim, El‐Deen, & El-Fattah, 2011).

Molecular Structure Studies

  • Detailed molecular structure studies of certain derivatives have been conducted, offering insights into their potential applications in material science and molecular engineering (Hwang, Tu, Wang, & Lee, 2006).

Antibacterial and Antifungal Activity

  • Synthesized compounds of thienyl-triazine-sulphonamide conjugates showed potent antibacterial properties, although they were inactive against fungal species. This highlights their potential use in developing new antibacterial agents (Aly, Gobouri, Abdel Hafez, & Saad, 2015).

properties

IUPAC Name

4-amino-2-thiophen-3-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S2/c8-6-9-5(10-7(12)11-6)4-1-2-13-3-4/h1-3,5H,(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUBYGVKWHMWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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